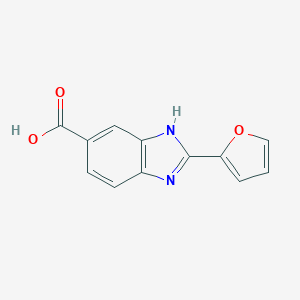

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid

Descripción general

Descripción

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both furan and benzoimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both furan and benzoimidazole rings in its structure imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid typically involves the condensation of a furan derivative with a benzoimidazole precursor. One common method includes the reaction of 2-furancarboxaldehyde with o-phenylenediamine under acidic conditions to form the benzoimidazole ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.

Reduction: The benzoimidazole ring can be reduced under specific conditions to yield dihydrobenzoimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products:

Oxidation: Furanones, carboxylic acids.

Reduction: Dihydrobenzoimidazole derivatives.

Substitution: Halogenated, alkylated, or other substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Apelin Receptor Modulation

One of the notable applications of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid derivatives is their role as apelin receptor modulators. These compounds have been investigated for their potential use in treating conditions associated with increased blood pressure, such as hypertension and heart failure. The apelin receptor, a G-protein-coupled receptor, has been shown to lower blood pressure and improve cardiac function when activated by specific agonists derived from this compound class. This suggests that small molecule apelin receptor agonists could offer a novel approach to managing cardiovascular diseases by enhancing oral bioavailability compared to peptide-based therapies .

1.2 Anti-Hypoxic Properties

Research indicates that derivatives of furan and thiophene can activate hypoxia-inducible factor (HIF) pathways, which are critical in cellular responses to low oxygen levels. The synthesis of this compound has been linked to the development of small-molecule inhibitors targeting prolyl hydroxylase domain-containing proteins, which are essential for HIF regulation. These inhibitors can potentially stabilize HIF under normoxic conditions, providing therapeutic avenues for diseases characterized by hypoxia, such as cancer .

Chemical Synthesis and Characterization

The compound has also been synthesized through various methodologies that enhance its functional properties. For instance, the synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids involves multiple steps, including the use of different substituents to modify the compound’s reactivity and biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of synthesized compounds, ensuring their suitability for further biological testing .

Biochemical Studies

3.1 Interaction with DNA

The interactions of this compound derivatives with DNA have been explored extensively. These compounds exhibit a capacity to bind DNA at specific sites, which is crucial for developing targeted therapies in oncology. The ability to design fluorescent derivatives allows researchers to visualize these interactions in real-time, providing insights into the mechanisms of action at the molecular level .

3.2 Enzyme Inhibition

Another significant application is in enzyme inhibition studies where these compounds have shown potential as inhibitors for various enzymes involved in metabolic pathways. This aspect is particularly relevant for developing treatments for metabolic disorders where enzyme regulation is disrupted.

Future Directions and Case Studies

As research progresses, there is a growing interest in exploring the therapeutic potential of this compound derivatives in various disease models. Future studies are expected to focus on:

- Clinical Trials : Investigating the efficacy and safety of these compounds in human subjects.

- Mechanistic Studies : Understanding the detailed mechanisms through which these compounds exert their biological effects.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Apelin Receptor Modulation | Modulators for treating hypertension and heart failure | Improved blood pressure regulation |

| Anti-Hypoxic Properties | Activators of HIF pathways for hypoxia-related therapies | Stabilization of HIF under normoxic conditions |

| DNA Interaction | Binding agents for targeted cancer therapies | Fluorescent derivatives allow visualization |

| Enzyme Inhibition | Potential inhibitors for metabolic enzymes | May regulate metabolic pathways |

Mecanismo De Acción

The mechanism of action of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is largely dependent on its interaction with biological targets. The benzoimidazole ring can interact with nucleic acids and proteins, potentially inhibiting enzymes or interfering with DNA replication. The furan ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparación Con Compuestos Similares

- 2-Furan-2-yl-1H-benzoimidazole-5-carboxylic acid

- 2-(2-furyl)-1H-benzimidazole-5-carboxylic acid hydrochloride

- 5-(2-furyl)-1H-benzimidazole-2-carboxylic acid

Comparison: Compared to similar compounds, 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is unique due to the specific positioning of the furan and benzoimidazole rings, which may influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in forming derivatives and conjugates for various applications.

Actividad Biológica

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its chemical properties, synthesis, and various biological activities supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈N₂O₃, with a molecular weight of approximately 228.2 g/mol. The compound contains a furan ring and a benzimidazole moiety, with a carboxylic acid functional group at the 5-position of the benzimidazole ring. This unique structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of a furan derivative with an o-phenylenediamine precursor, followed by carboxylation. Common synthetic routes include:

- Condensation Reaction : Reaction of 2-furancarboxaldehyde with o-phenylenediamine under acidic conditions.

- Carboxylation : Introducing the carboxylic acid group through subsequent reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest its potential to inhibit cancer cell proliferation through interactions with specific cellular pathways.

Case Study:

A study evaluated the compound's effects on various cancer cell lines, revealing IC₅₀ values ranging from 7 to 20 µM, indicating effective inhibition of cell viability in certain types of cancer, including breast and pancreatic cancers .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymes.

Research Findings:

In vitro studies have shown that it exhibits antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Example:

In studies involving animal models, the compound significantly reduced inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The benzimidazole ring can inhibit enzymes involved in critical pathways, including those related to cancer and inflammation.

- Nucleic Acid Interaction : The compound may bind to DNA or RNA, interfering with replication processes.

- Cell Membrane Penetration : The furan moiety enhances bioavailability by facilitating cellular uptake.

Comparison with Similar Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Furan-2-YL-1H-benzoimidazole-5-carboxylic acid | Similar benzimidazole core | Different reactivity due to substitution patterns |

| Benzimidazole derivatives | General class of compounds | Varying biological activities based on substituents |

| 1H-benzimidazole derivatives | Similar core structure | Potentially different pharmacological profiles |

This table emphasizes how the specific furan substitution and carboxylic acid functionality enhance the biological activity of this compound compared to other derivatives.

Propiedades

IUPAC Name |

2-(furan-2-yl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZBQMTZXOUFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378100 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174422-10-7 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.